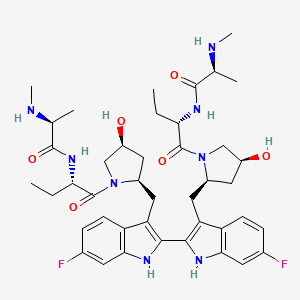

Birinapant

Description

Birinapant has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML).

Birinapant is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity. As a SMAC mimetic and IAP antagonist, birinapant selectively binds to and inhibits the activity of IAPs, such as X chromosome-linked IAP (XIAP) and cellular IAPs 1 (cIAP1) and 2 (cIAP2), with a greater effect on cIAP1 than cIAP2. Since IAPs shield cancer cells from the apoptosis process, this agent may restore and promote the induction of apoptosis through apoptotic signaling pathways in cancer cells and inactivate the nuclear factor-kappa B (NF-kB)-mediated survival pathway. IAPs are overexpressed by many cancer cell types. They are able to suppress apoptosis by binding to, via their baculoviral lAP repeat (BIR) domains, and inhibiting active caspases-3, -7 and -9. IAP overexpression promotes both cancer cell survival and chemotherapy resistance.

BIRINAPANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

a Smac mimetic with antineoplastic activity

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWRMUKBEYJEIX-DXXQBUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155057 | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260251-31-7 | |

| Record name | Birinapant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birinapant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Birinapant in Apoptosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Birinapant (formerly TL32711) is a potent, bivalent peptidomimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC), a critical regulator of apoptosis.[1][2] Developed as a targeted anti-cancer agent, Birinapant functions by antagonizing the Inhibitor of Apoptosis (IAP) family of proteins, which are frequently overexpressed in tumor cells, contributing to apoptosis evasion and therapeutic resistance.[1][3] This technical guide provides a detailed examination of Birinapant's mechanism of action, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Introduction to IAP Proteins and SMAC Mimetics

The Inhibitor of Apoptosis (IAP) protein family, including XIAP, cIAP1, and cIAP2, are key negative regulators of apoptosis.[1] They are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1] XIAP directly binds to and inhibits effector caspases-3 and -7, as well as initiator caspase-9.[1][4] In contrast, cIAP1 and cIAP2 do not potently inhibit caspases directly but function as E3 ubiquitin ligases that regulate cell signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, to promote cell survival.[4][5]

The endogenous antagonist of IAPs is the protein SMAC/DIABLO, which is released from the mitochondria during apoptosis.[6][7] The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile, or AVPI) of mature SMAC binds to a conserved groove on the BIR domains of IAPs, displacing bound caspases and relieving their inhibition.[6] Birinapant is a synthetic small molecule designed to mimic this AVPI motif, thereby acting as a potent IAP antagonist.[1][5]

Core Mechanism of Action: IAP Antagonism

Birinapant's primary mechanism involves high-affinity binding to the BIR domains of multiple IAP proteins. This interaction initiates a cascade of events that ultimately sensitizes cancer cells to apoptosis.[3][6]

Binding Affinity and IAP Selectivity

Birinapant is a bivalent SMAC mimetic, meaning it has two SMAC-mimicking moieties connected by a linker, allowing it to potentially engage multiple BIR domains simultaneously. This design confers high-affinity binding.[2][8] Quantitative binding studies have determined the dissociation constants (Kd) of Birinapant for the BIR3 domains of key IAPs.[2][5]

| Target Protein | Binding Affinity (Kd) | Assay Type | Reference |

| cIAP1 (BIR3) | < 1 nM | Fluorescence Polarization | [5] |

| XIAP (BIR3) | 45 nM | Fluorescence Polarization | [2][5] |

| cIAP2 (BIR3) | Data indicates high affinity | Fluorescence Polarization | [6][8] |

| ML-IAP (BIR) | Data indicates high affinity | Fluorescence Polarization | [2][6] |

Table 1: Binding Affinities of Birinapant for IAP Proteins. The data highlights Birinapant's particularly potent antagonism of cIAP1.

Induction of cIAP1/2 Autoubiquitination and Degradation

Upon binding to cIAP1 and cIAP2, Birinapant induces a conformational change that promotes their intrinsic E3 ubiquitin ligase activity, leading to rapid autoubiquitination and subsequent degradation by the proteasome.[2][3] This is a central event in Birinapant's mechanism. The degradation of cIAP1 is rapid and occurs at low nanomolar concentrations.[5] For instance, in A375 cells, a 2-hour treatment with Birinapant resulted in IC50 values for degradation of 17 ± 11 nM for GFP-cIAP1 and 108 ± 46 nM for GFP-cIAP2.[6]

This degradation preferentially targets the pool of cIAPs associated with TNF Receptor-Associated Factor 2 (TRAF2), a key adaptor protein in cell signaling complexes.[6][9]

Downstream Signaling Consequences

The Birinapant-induced degradation of cIAPs has two major consequences that promote apoptosis: modulation of the NF-κB signaling pathway and formation of a pro-apoptotic complex.

Abrogation of Canonical NF-κB Signaling

In the context of Tumor Necrosis Factor (TNF) signaling, cIAP1 and cIAP2 are essential components of the TNFR1 signaling complex (Complex I). They ubiquitinate RIPK1, which serves as a scaffold to recruit kinases that activate the canonical NF-κB pathway, a key pro-survival signal.[4][5]

By degrading cIAP1/2, Birinapant prevents the ubiquitination of RIPK1 and blocks TNF-induced activation of the canonical NF-κB pathway.[6][10] This is evidenced by the abrogation of IκBα degradation, a key step in NF-κB activation, in cells pretreated with Birinapant before TNF stimulation.[6][9]

Activation of Non-Canonical NF-κB Signaling

The degradation of cIAP1/2 also removes the key components that target NF-κB-inducing kinase (NIK) for degradation. This leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical (or alternative) NF-κB pathway.[11][12] While this pathway can have pro-survival roles, its activation is a direct consequence of cIAP1/2 removal.

Promotion of Caspase-8 Activation and Apoptosis

With cIAPs degraded and canonical NF-κB signaling blocked, TNF-α stimulation causes the TNFR1 complex to transition from a pro-survival platform (Complex I) to a pro-apoptotic complex (Complex II), also known as the ripoptosome.[5][6] This complex consists of RIPK1, FADD, and pro-caspase-8.[6] The proximity of pro-caspase-8 molecules within this complex facilitates their auto-activation, leading to the initiation of the extrinsic apoptosis cascade and subsequent cleavage of downstream effector caspases like caspase-3.[6][10] Birinapant promotes the formation of this RIPK1:caspase-8 complex.[3][6]

Neutralization of XIAP-Mediated Caspase Inhibition

In addition to its effects on cIAPs, Birinapant also binds to XIAP, directly antagonizing its ability to inhibit caspases-3, -7, and -9.[1][4] By binding to the BIR3 domain of XIAP, Birinapant prevents XIAP from sequestering and inhibiting active caspases, thus lowering the threshold for apoptosis execution.[6] A caspase de-repression assay demonstrated that Birinapant treatment increased caspase-3 activity in cytosolic fractions, confirming its ability to displace activated caspases from XIAP.[6]

The overall mechanism is a dual-pronged attack: initiating a pro-apoptotic signal by degrading cIAPs and removing a key brake on apoptosis by inhibiting XIAP.

Visualization of Core Mechanisms

Birinapant-Induced Apoptosis Signaling Pathway

Caption: Birinapant's dual mechanism: inducing cIAP1/2 degradation and inhibiting XIAP.

Key Experimental Protocols

Elucidating Birinapant's mechanism requires a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.

Protocol: cIAP1 Degradation via Western Blot

Objective: To quantify the reduction of cellular cIAP1 protein levels following Birinapant treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of Birinapant (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 6 hours).[6][13]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, Actin).[9]

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity using densitometry software.

Protocol: Caspase Activity Assay

Objective: To measure the activation of effector caspases (caspase-3/7) as a marker for apoptosis induction.

Methodology:

-

Cell Seeding: Seed cells in a white, 96-well plate suitable for luminescence assays and culture overnight.[14]

-

Treatment: Treat cells with Birinapant, with or without a co-stimulant like TNF-α, for a desired time period (e.g., 24-72 hours).[14] Include untreated and vehicle-only controls.

-

Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add 100 µL of Caspase-Glo® reagent to each 100 µL of cell culture medium in the wells.[14]

-

Mix contents by gentle orbital shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.[14]

-

-

Measurement: Read the luminescence of each well using a plate-reading luminometer.[14] The luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflow Visualization

Caption: Workflow for assessing Birinapant's cellular activity.

Conclusion

Birinapant represents a sophisticated, targeted approach to cancer therapy by exploiting the central role of IAP proteins in apoptosis resistance. Its bivalent design ensures high-affinity binding to key IAPs, leading to a powerful dual-action mechanism. By inducing the rapid proteasomal degradation of cIAP1 and cIAP2, it simultaneously ablates a critical pro-survival NF-κB signal and converts TNF-α signaling into a potent pro-apoptotic stimulus. Concurrently, it directly neutralizes XIAP, removing the final gatekeeper of the caspase cascade. This multifaceted mechanism underscores the potential of SMAC mimetics to overcome intrinsic or acquired resistance to apoptosis in various malignancies. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working to further understand and leverage this important class of anti-cancer agents.

References

- 1. Facebook [cancer.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]

Birinapant: A Technical Guide to a Bivalent SMAC Mimetic and IAP Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Birinapant (TL32711), a second-generation, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). As a potent Inhibitor of Apoptosis Protein (IAP) antagonist, Birinapant has been a subject of extensive preclinical and clinical investigation for cancer therapy. This guide details its core mechanism of action, presents key quantitative data, outlines common experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Role of IAPs and SMAC in Apoptosis

The Inhibitor of Apoptosis (IAP) proteins are a family of highly conserved signaling regulators that play a pivotal role in cell death, immunity, and inflammation.[1][2] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are characterized by the presence of one or more Baculovirus IAP Repeat (BIR) domains, which are crucial for their function.[1][3]

In many cancer types, IAPs are overexpressed, enabling tumor cells to evade apoptosis and promoting resistance to chemotherapy.[3][4][5][6] They exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[3]

The cellular activity of IAPs is naturally antagonized by the mitochondrial protein SMAC (also known as DIABLO).[1][7][8] In response to apoptotic stimuli, SMAC is released from the mitochondria into the cytosol.[7] Its N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) binds to the BIR domains of IAPs, displacing caspases and thus promoting apoptosis.[1][7][8] Small-molecule SMAC mimetics, such as Birinapant, are designed to replicate this action and restore the apoptotic potential of cancer cells.[1][8][9]

Birinapant: A Bivalent SMAC Mimetic

Birinapant is a synthetic, bivalent SMAC mimetic, meaning it incorporates two AVPI-like motifs connected by a chemical linker.[10] This bivalency generally confers a higher binding affinity to IAPs compared to monovalent compounds.[10] Birinapant was designed to preferentially target cIAP1 and cIAP2 for degradation while also inhibiting XIAP.[7][11][12]

Core Mechanism of Action

Birinapant's primary mechanism involves binding with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP.[1][2][8][13]

-

Degradation of cIAP1 and cIAP2: The binding of Birinapant to cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[10] This leads to rapid auto-ubiquitylation and subsequent proteasomal degradation of the cIAP proteins.[1][2][8][10][13]

-

Inhibition of NF-κB Survival Signaling: In the presence of cIAPs, Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor (TNFR1) typically leads to the formation of a pro-survival signaling complex (Complex I), which activates the canonical NF-κB pathway.[11][14] By inducing the degradation of cIAPs, Birinapant abrogates the formation of Complex I and inhibits TNF-α-induced NF-κB activation.[1][2][8][13]

-

Promotion of Apoptotic Signaling: The depletion of cIAPs shifts the cellular response to TNF-α signaling from survival to death. It promotes the formation of a pro-apoptotic complex (Complex II, also known as the ripoptosome), which consists of RIPK1, FADD, and pro-caspase-8.[1][2] This complex facilitates the activation of caspase-8, which in turn initiates the caspase cascade, leading to apoptosis.[1][2][11] The single-agent activity of Birinapant in some cancer cell lines is dependent on the autocrine production of TNF-α.[1]

-

Inhibition of XIAP: Birinapant also binds to XIAP, preventing it from inhibiting the executioner caspases-3 and -7, thereby lowering the threshold for apoptosis induction.[3][10]

Caption: Mechanism of Birinapant in shifting TNF-α signaling from survival to apoptosis.

Quantitative Data

Binding Affinity

Birinapant binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the single BIR domain of ML-IAP.[1][8][13] Its bivalent nature allows it to engage these proteins with potencies often in the low nanomolar or sub-nanomolar range.

Table 1: Binding Affinity of Birinapant to IAP Proteins

| IAP Protein | Domain | Affinity Constant | Method | Reference |

|---|---|---|---|---|

| cIAP1 | BIR3 | Kd: <1 nM | Cell-free assay | [15] |

| cIAP1 | BIR3 | Ki: 1.9 nM | HTRF | [9][15] |

| cIAP2 | BIR3 | Ki: 5.1 nM | HTRF | [9][15] |

| XIAP | BIR3 | Ki: 66.4 nM | HTRF | [9][15] |

| XIAP | BIR3 | Kd: nM range | Not Specified | [16] |

| ML-IAP | BIR | High Affinity | FP Assay |[1][8][13] |

Kd = Dissociation Constant; Ki = Inhibition Constant. Lower values indicate higher affinity.

Pharmacokinetic and Clinical Data

Clinical trials have established the pharmacokinetic profile and maximum tolerated dose (MTD) of Birinapant.

Table 2: Pharmacokinetic and Clinical Properties of Birinapant

| Parameter | Value | Study Population / Context | Reference |

|---|---|---|---|

| Maximum Tolerated Dose (MTD) | 47 mg/m² | Phase 1; Solid tumors/lymphoma | [7][17] |

| Plasma Half-life (t1/2) | 30 - 35 hours | Phase 1; Solid tumors/lymphoma | [7][17] |

| Plasma Half-life (t1/2) | ~40 hours | Population PK model | [18] |

| Tumor Tissue Half-life | 52 hours | Phase 2 | [7] |

| Clearance (CL) | 21 L/h | Population PK model | [18] |

| Volume of Distribution (Vd) | 10.2 L | Population PK model |[18] |

Key Experimental Protocols

The characterization of Birinapant relies on a suite of standard and specialized biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay for Binding Affinity

-

Principle: This assay measures the binding of Birinapant to isolated IAP BIR domains. A small, fluorescently labeled peptide probe that binds to the SMAC binding groove on the BIR domain is used. In its unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BIR domain protein, its tumbling is slowed, increasing polarization.

-

Methodology:

-

A constant concentration of the purified IAP BIR domain (e.g., cIAP1-BIR3) and the fluorescent probe are incubated together to achieve a high polarization signal.

-

Increasing concentrations of Birinapant are added to the mixture.

-

Birinapant competes with the probe for binding to the BIR domain. As Birinapant displaces the probe, the probe's polarization decreases.

-

The decrease in polarization is measured, and the data are used to calculate the binding affinity (Kd or Ki) of Birinapant for the specific IAP domain.[1]

-

Western Blot Analysis for cIAP Degradation

-

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of Birinapant's on-target effect.

-

Methodology:

-

Cancer cells are cultured and treated with Birinapant at various concentrations and for different time points.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using an assay like the BCA assay to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for cIAP1, cIAP2, XIAP, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

A rapid decrease in the bands corresponding to cIAP1 and cIAP2 following treatment confirms their degradation.[19] An increase in cleaved caspase-3 or cleaved PARP indicates apoptosis induction.[16]

-

Caption: A typical workflow for validating cIAP1 degradation via Western Blot.

Cell Viability and Apoptosis Assays

-

Principle: These assays quantify the cytotoxic and pro-apoptotic effects of Birinapant, either alone or in combination with other agents like TNF-α or chemotherapies.

-

Methodology:

-

Cell Viability (e.g., XTT, CellTiter-Glo): Cells are seeded in 96-well plates and treated with a dose range of Birinapant. After a set incubation period (e.g., 48-72 hours), a reagent is added that is converted into a colored (XTT) or luminescent (CellTiter-Glo) product by metabolically active, viable cells. The signal is read on a plate reader and is proportional to the number of living cells.[20]

-

Apoptosis (e.g., Annexin V/PI Staining): Cells are treated as above. They are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.[21]

-

Caspase Activity Assays: Cell lysates are incubated with a substrate that releases a fluorescent or colorimetric signal when cleaved by a specific caspase (e.g., caspase-3, -8). This provides a direct measure of apoptosis execution.[20]

-

Co-immunoprecipitation (Co-IP)

-

Principle: Co-IP is used to study protein-protein interactions and to verify the formation of specific signaling complexes, such as the ripoptosome (Complex II).

-

Methodology:

-

Cells are treated with Birinapant +/- TNF-α to induce the formation of the desired complex.

-

Cells are lysed under non-denaturing conditions to preserve protein interactions.

-

An antibody targeting one protein in the suspected complex (e.g., anti-caspase-8) is added to the lysate.[1]

-

The antibody-protein complex is "pulled down" from the lysate using protein A/G-coated beads.

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blot using antibodies against other suspected members of the complex (e.g., RIPK1, FADD).

-

Detecting RIPK1 after pulling down caspase-8 confirms that these proteins formed a complex in the cell following treatment.[1]

-

Logical Relationships in Birinapant's Activity

The cytotoxic outcome of Birinapant treatment is often conditional, depending on the cellular context, particularly the presence of TNF-α and the status of key cell death proteins.

Caption: Logical flow determining cell fate after Birinapant treatment.

Preclinical and Clinical Summary

Birinapant has demonstrated significant antitumor activity in a wide range of preclinical cancer models, including ovarian cancer, melanoma, head and neck cancer, and acute myeloid leukemia.[5][7][20] Its efficacy is often enhanced when used in combination with other agents, particularly those that induce TNF-α secretion or engage other nodes of the apoptotic pathway, such as chemotherapy (carboplatin, docetaxel) or TRAIL.[5][7][22]

In clinical trials, Birinapant has been shown to be well-tolerated, with a favorable pharmacokinetic profile that includes a long plasma half-life and accumulation in tumor tissue.[7][17] Pharmacodynamic studies confirmed on-target activity, showing suppression of cIAP1 in both peripheral blood mononuclear cells and tumor tissue.[17][19] While single-agent activity has been limited, some patients have experienced prolonged stable disease or tumor shrinkage.[17] Several clinical trials were terminated due to a lack of efficacy as a monotherapy.[7] Ongoing research focuses on identifying predictive biomarkers and effective combination strategies to maximize the therapeutic potential of Birinapant.[5][23][24]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. watermark02.silverchair.com [watermark02.silverchair.com]

- 3. Facebook [cancer.gov]

- 4. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of birinapant in combination with carboplatin in targeting platinum‑resistant epithelial ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Birinapant(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]

- 14. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. uclahealth.org [uclahealth.org]

- 24. ascopubs.org [ascopubs.org]

Birinapant's Impact on cIAP1 and XIAP Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Birinapant, a bivalent SMAC mimetic, with a specific focus on its role in inducing the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) and its interaction with X-linked inhibitor of apoptosis protein (XIAP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction: IAPs and the Rationale for SMAC Mimetics

The Inhibitor of Apoptosis (IAP) protein family plays a critical role in cell survival by negatively regulating apoptosis, or programmed cell death.[1][2] IAPs achieve this primarily by inhibiting caspases, the key effector enzymes in the apoptotic cascade.[3] Two prominent members of this family are cIAP1 and XIAP. cIAP1, along with the closely related cIAP2, possesses E3 ubiquitin ligase activity and is a crucial regulator of the NF-κB signaling pathway.[4] XIAP is distinguished as the most potent endogenous caspase inhibitor, directly binding to and neutralizing caspases-3, -7, and -9.[3]

In many cancer types, IAP proteins are overexpressed, contributing to tumor cell survival, proliferation, and resistance to therapy.[3][5] This makes IAPs attractive targets for cancer drug development.[5] The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), which, upon its release from the mitochondria during apoptosis, binds to IAPs and alleviates their inhibition of caspases.[6]

SMAC mimetics, such as Birinapant (also known as TL32711), are a class of therapeutic agents designed to mimic the action of the N-terminal tetrapeptide of SMAC (Ala-Val-Pro-Ile).[7] By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, SMAC mimetics can disrupt their anti-apoptotic function and promote cancer cell death.[6][7]

Birinapant's Mechanism of Action: Targeting cIAP1 and XIAP

Birinapant is a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking motifs, allowing it to bind with high affinity to multiple IAP proteins.[8][9] Its primary mechanism of action involves the potent and rapid induction of cIAP1 and cIAP2 autoubiquitination and subsequent proteasomal degradation.[4][8][9] This degradation of cIAPs has two major consequences:

-

Activation of the Extrinsic Apoptotic Pathway: The degradation of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[6] More critically, in the context of TNFα signaling, the removal of cIAPs from the TNFR1 signaling complex (Complex I) promotes the formation of a pro-apoptotic complex (Complex II), which includes FADD and caspase-8, leading to caspase-8 activation and initiation of the apoptotic cascade.[8][10]

-

Inhibition of XIAP: While Birinapant's primary effect is the degradation of cIAPs, it also binds to the BIR3 domain of XIAP, antagonizing its ability to inhibit caspase-9.[8][11] However, it is important to note that Birinapant does not typically induce the degradation of XIAP.[12][13]

The combined effect of cIAP1/2 degradation and XIAP inhibition by Birinapant effectively lowers the threshold for apoptosis, sensitizing cancer cells to both endogenous death signals and conventional chemotherapeutic agents.[8]

Quantitative Data on Birinapant's Interaction with cIAP1 and XIAP

The following tables summarize the key quantitative data regarding Birinapant's binding affinity and its efficacy in inducing the degradation of cIAP1 and cIAP2.

| Parameter | IAP Protein | Value | Reference |

| Binding Affinity (Kd) | cIAP1 (BIR3) | <1 nM | [9][14][15] |

| XIAP (BIR3) | 45 nM | [9][11][15][16] | |

| cIAP2 (BIR3) | High Affinity | [8] | |

| ML-IAP (BIR) | High Affinity | [8] |

Table 1: Birinapant Binding Affinities (Kd)

| Parameter | Target | Cell Line | Value | Reference |

| Degradation IC50 | GFP-cIAP1 | A375 | 17 ± 11 nM | [8] |

| GFP-cIAP2 | A375 | 108 ± 46 nM | [8] |

Table 2: Birinapant-Induced Degradation of cIAP1/2 (IC50)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Birinapant on cIAP1 and XIAP.

Western Blotting for cIAP1 and XIAP Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of cIAP1 and XIAP in response to Birinapant treatment.

Materials:

-

Cell culture reagents

-

Birinapant

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cIAP1, anti-XIAP, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Birinapant for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize protein amounts for each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, XIAP, and a loading control (GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.

Immunoprecipitation to Assess XIAP Ubiquitination

This protocol is used to determine if Birinapant, while not degrading XIAP, affects its ubiquitination status.

Materials:

-

Cell culture reagents

-

Birinapant and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer (non-denaturing) with protease inhibitors and deubiquitinating enzyme inhibitors (e.g., NEM)

-

Anti-XIAP antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-ubiquitin antibody

Procedure:

-

Cell Culture and Treatment: Treat cells with Birinapant. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and deubiquitinating enzyme inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-XIAP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated XIAP. The membrane can also be probed with an anti-XIAP antibody to confirm the immunoprecipitation of XIAP.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of Birinapant to cIAP1 and XIAP in a cellular context.

Materials:

-

Cell culture reagents

-

Birinapant

-

PBS

-

Liquid nitrogen

-

Heating block or PCR machine

-

Ultrasonic homogenizer

-

High-speed centrifuge

-

Western blotting reagents and antibodies

Procedure:

-

Cell Treatment: Treat intact cells with Birinapant or a vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

-

Cell Lysis: Immediately freeze the samples in liquid nitrogen and then thaw them. Repeat this freeze-thaw cycle to ensure cell lysis.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of cIAP1 and XIAP by Western blotting.

-

Data Interpretation: The binding of Birinapant to its target proteins (cIAP1 and XIAP) will increase their thermal stability. This will be observed as a shift in the melting curve, with more protein remaining in the soluble fraction at higher temperatures in the Birinapant-treated samples compared to the vehicle control.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Birinapant's dual mechanism of action.

Caption: Western Blotting workflow for IAP degradation.

Caption: Immunoprecipitation workflow for XIAP ubiquitination.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Birinapant is a potent SMAC mimetic that primarily functions by inducing the rapid and efficient proteasomal degradation of cIAP1 and cIAP2. This action, coupled with its ability to inhibit XIAP, effectively promotes apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Birinapant and other IAP antagonists. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes. A thorough understanding of Birinapant's mechanism of action is crucial for its rational application in clinical settings, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. The inhibitor of apoptosis proteins as therapeutic targets in cancer [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 4. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

Preclinical Efficacy of Birinapant in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birinapant (formerly TL32711) is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2] This technical guide provides an in-depth overview of the preclinical data on Birinapant, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Birinapant is designed to mimic the endogenous SMAC protein, which antagonizes Inhibitor of Apoptosis Proteins (IAPs).[3][4] By binding to and promoting the degradation of cellular IAP1 (cIAP1) and, to a lesser extent, cIAP2, Birinapant relieves the inhibition of caspases, thereby promoting apoptosis.[1][3] Furthermore, the degradation of cIAPs by Birinapant leads to the activation of the non-canonical NF-κB signaling pathway, which can contribute to an anti-tumor immune response.[1]

Mechanism of Action: Targeting IAPs to Induce Apoptosis

Birinapant's primary mechanism of action involves the inhibition of IAP proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[3] As a SMAC mimetic, Birinapant binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to their ubiquitination and subsequent proteasomal degradation.[1] This action has two major consequences for the cancer cell: the induction of apoptosis and the activation of NF-κB signaling.

Induction of Apoptosis

By promoting the degradation of cIAP1, Birinapant removes a critical inhibitor of caspase-8 activation.[1] In the presence of tumor necrosis factor-alpha (TNFα), this leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of the caspase cascade and ultimately, apoptotic cell death.[1][5]

Activation of NF-κB Signaling

The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway.[1] This pathway is involved in various cellular processes, including inflammation and immunity. The activation of non-canonical NF-κB signaling by Birinapant can contribute to its anti-tumor effects by modulating the tumor microenvironment.

Quantitative Data Presentation

The preclinical efficacy of Birinapant has been evaluated in numerous solid tumor cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Birinapant IC50 (µM) | Birinapant + TNFα (10 ng/mL) IC50 (µM) | Citation |

| MDA-MB-231 | Breast Cancer | 0.015 | Not Reported | [6] |

| HCC38 | Breast Cancer | 0.63 | Not Reported | [7] |

| HCC70 | Breast Cancer | 0.47 | Not Reported | [7] |

| HS578T | Breast Cancer | 0.21 | Not Reported | [7] |

| OVCAR3 | Ovarian Cancer | >10 | Not Reported | [8] |

| A375 | Melanoma | >1 | <0.1 | [1] |

| 451Lu | Melanoma | Resistant | Sensitive | [9] |

| 1205Lu | Melanoma | Resistant | Resistant | [9] |

| H1299-LKB1 KO | NSCLC | 0.52 | Not Reported | [10] |

| H1299 (WT) | NSCLC | >10 | Not Reported | [10] |

| UMSCC-46 | HNSCC | ~1 | <0.1 | [4] |

| UMSCC-1 | HNSCC | >1 | ~0.5 | [4] |

Table 2: In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Birinapant Dose & Schedule | % Tumor Growth Inhibition (TGI) or Outcome | Citation |

| MDA-MB-231 | Breast Cancer | 12 mg/kg, i.p., Days 1, 4, 7 | 35% regression | [8] |

| OVCAR3 | Ovarian Cancer | 12 mg/kg, i.p., Days 1, 4, 7 | Not significant | [8] |

| 451Lu | Melanoma | 30 mg/kg, i.p., twice weekly | Significant tumor growth abrogation | [9][11] |

| 1205Lu | Melanoma | 30 mg/kg, i.p., twice weekly | Marked slowing of tumor growth | [9][11] |

| SUM149 | Breast Cancer | 15 mg/kg, i.p., daily | Significant suppression of tumor growth | [7] |

| MDA-MB-231 | Breast Cancer | 15 mg/kg, i.p., daily | Significant suppression of tumor growth | [7] |

| UMSCC-46 | HNSCC | 15 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [4] |

Detailed Experimental Protocols

This section provides representative protocols for key experiments used to evaluate the preclinical activity of Birinapant.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Birinapant in cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Drug Treatment: Treat cells with a range of concentrations of Birinapant (e.g., 0.001 to 10 µM) with or without a fixed concentration of TNFα (e.g., 10 ng/mL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

MTT Addition: Add 50 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours.[1]

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Birinapant treatment.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Birinapant for a specified time (e.g., 24-48 hours). Include both positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Birinapant in a solid tumor xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.[12]

-

Treatment Administration: Administer Birinapant (e.g., 15-30 mg/kg) via intraperitoneal (i.p.) injection according to the desired schedule (e.g., twice weekly). The control group receives a vehicle control.[12]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The preclinical data for Birinapant strongly support its potential as a therapeutic agent for solid tumors. Its well-defined mechanism of action, involving the targeted degradation of cIAPs to induce apoptosis and modulate NF-κB signaling, provides a solid rationale for its clinical development. The quantitative data from in vitro and in vivo studies demonstrate its potent anti-tumor activity, both as a single agent in sensitive models and in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for further preclinical evaluation and biomarker development for Birinapant and other SMAC mimetics. Continued research into predictive biomarkers of response and rational combination strategies will be crucial for realizing the full therapeutic potential of Birinapant in the treatment of solid tumors.

References

- 1. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotna.net [biotna.net]

- 7. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. cellbiologics.com [cellbiologics.com]

- 12. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

Birinapant's role in modulating tumor necrosis factor (TNF) signaling.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Birinapant, a synthetic bivalent SMAC mimetic, has emerged as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides an in-depth analysis of Birinapant's core mechanism of action, with a specific focus on its role in modulating the tumor necrosis factor (TNF) signaling pathway. By targeting cellular IAP1 (cIAP1) and cIAP2, Birinapant triggers a cascade of events that shifts the cellular response to TNFα from pro-survival to pro-apoptotic, making it a promising agent in oncology. This document details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate Birinapant's function, supported by quantitative data and visual pathway diagrams.

Introduction: The Role of IAPs in TNF Signaling

The Inhibitor of Apoptosis Protein (IAP) family, characterized by the presence of Baculoviral IAP Repeat (BIR) domains, are crucial regulators of apoptosis and cellular survival.[1][2][3][4][5][6] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][4] cIAP1 and cIAP2 are E3 ubiquitin ligases that play a pivotal role in the TNF receptor 1 (TNFR1) signaling complex.[1]

Upon TNFα binding to TNFR1, a pro-survival signaling complex (Complex I) is formed, consisting of TNFR1-associated death domain (TRADD), receptor-interacting protein kinase 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2).[2][7] cIAP1 and cIAP2 are recruited to this complex via TRAF2, where they ubiquitylate RIPK1, leading to the activation of the canonical NF-κB pathway and promoting cell survival and inflammation.[2][7]

Birinapant: A Bivalent SMAC Mimetic

Birinapant (formerly TL32711) is a small molecule designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of the endogenous IAP antagonist, SMAC/DIABLO.[1][5][8] Its bivalent structure allows for high-affinity binding to the BIR domains of multiple IAP proteins, including cIAP1, cIAP2, and XIAP.[1][2][4][5]

Mechanism of Action

Birinapant's primary mechanism involves the binding to and induction of autoubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][4][5][9] This rapid depletion of cIAPs has two major consequences on TNF signaling:

-

Inhibition of NF-κB Activation: By degrading cIAP1 and cIAP2, Birinapant prevents the ubiquitylation of RIPK1 within Complex I, thereby abrogating TNF-induced NF-κB activation.[1][4][9]

-

Promotion of Apoptosis and Necroptosis: The loss of cIAPs leads to the formation of a cytosolic death-inducing signaling complex (Complex II), which can contain FADD, caspase-8, and RIPK1.[1][4][9] This complex formation leads to the activation of caspase-8 and the initiation of apoptosis.[1][2][4][9] In some cellular contexts, particularly when caspases are inhibited, this can lead to RIPK1- and RIPK3-dependent necroptosis.[10][11]

Quantitative Data on Birinapant's Activity

The following tables summarize key quantitative data from preclinical studies of Birinapant.

Table 1: Binding Affinity of Birinapant to IAP BIR Domains

| IAP Protein | BIR Domain | Binding Affinity (Kd) | Reference |

| cIAP1 | BIR3 | <1 nM | [2] |

| cIAP2 | BIR3 | N/A | [1] |

| XIAP | BIR3 | 45 nM | [2] |

| ML-IAP | BIR | N/A | [1] |

N/A: Specific value not available in the cited sources, but binding has been confirmed.

Table 2: Cellular Activity of Birinapant

| Cell Line | Assay | Parameter | Value | Reference |

| A375-GFP-cIAP1 | Flow Cytometry | IC50 for cIAP1 degradation (2h) | 17 ± 11 nM | [1] |

| A375-GFP-cIAP2 | Flow Cytometry | IC50 for cIAP2 degradation (2h) | 108 ± 46 nM | [1] |

| MDA-MB-231 | CCK-8 Assay | IC50 (48h) | 15 nM | [12] |

| Various HNSCC lines | Cell Density Assay | IC50 (with TNFα or TRAIL) | 0.5 nM to >1 µM | [3][13] |

| HCC38 | Proliferation Assay | IC50 | 0.63 µM | [14] |

| HCC70 | Proliferation Assay | IC50 | 0.47 µM | [14] |

| MDA-MB-231 | Proliferation Assay | IC50 | 0.71 µM | [14] |

| HS578T | Proliferation Assay | IC50 | 0.21 µM | [14] |

Signaling Pathways and Experimental Workflows

Modulation of TNF Signaling by Birinapant

The following diagram illustrates the canonical TNF signaling pathway and how Birinapant shifts the balance from cell survival to cell death.

Caption: Birinapant disrupts TNF-induced survival signaling by promoting cIAP1/2 degradation.

Experimental Workflow: Co-Immunoprecipitation to Detect Protein Interactions

A common method to study the formation of signaling complexes is co-immunoprecipitation (Co-IP), followed by Western blotting.

Caption: Workflow for Co-Immunoprecipitation to analyze TNF signaling complexes.

Key Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

-

Objective: To determine the effect of Birinapant on cell proliferation and viability.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of Birinapant, alone or in combination with a fixed concentration of TNFα (e.g., 1-10 ng/mL).[2] Include untreated and vehicle-only controls.

-

Incubate for a specified period (e.g., 72 hours).[2]

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for IAP Degradation and Caspase Activation

-

Objective: To visualize the degradation of cIAP1/cIAP2 and the cleavage of caspases upon Birinapant treatment.

-

Methodology:

-

Treat cells with Birinapant at various concentrations (e.g., 1-100 nM) and for different time points.[1]

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cIAP1, cIAP2, cleaved caspase-8, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.[1][2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Fluorescence Polarization (FP) Assay for Binding Affinity

-

Objective: To quantify the binding affinity of Birinapant to the BIR domains of IAP proteins.

-

Methodology:

-

A fluorescently labeled peptide that binds to the SMAC binding groove of BIR domains is incubated with the purified recombinant BIR domain of the target IAP protein (e.g., cIAP1-BIR3, XIAP-BIR3).[1]

-

A serial dilution of Birinapant is added to the mixture.

-

The displacement of the fluorescent peptide by Birinapant is measured by the change in fluorescence polarization.

-

The Kd (dissociation constant) is calculated by fitting the data to a competitive binding model.

-

Conclusion

Birinapant effectively modulates TNF signaling by targeting cIAP1 and cIAP2 for proteasomal degradation. This action inhibits the pro-survival NF-κB pathway and promotes the formation of a death-inducing signaling complex, leading to apoptosis or necroptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of IAP antagonists in cancer therapy. Further investigation into synergistic combinations and mechanisms of resistance will continue to refine the clinical application of Birinapant and similar agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Birinapant(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]

- 6. Facebook [cancer.gov]

- 7. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of concurrent apoptosis and necroptosis by SMAC mimetics for the treatment of refractory and relapsed ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Birinapant in Hematological Malignancies: A Technical Guide

Introduction

Birinapant (formerly TL32711) is a second-generation, bivalent small molecule that functions as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2][3] As a SMAC mimetic, Birinapant is designed to antagonize Inhibitor of Apoptosis (IAP) proteins, a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[1][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Birinapant in the context of hematological malignancies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Birinapant selectively targets and induces the degradation of specific IAP proteins, thereby promoting apoptosis in cancer cells. It is a peptidomimetic designed based on the N-terminal amino acids of SMAC/DIABLO (Ala-Val-Pro-Ile).[4]

Target Binding and IAP Degradation

Birinapant binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily cellular IAP1 (cIAP1) and to a lesser extent, cIAP2 and X-linked IAP (XIAP).[1][4][5] The binding of this bivalent molecule to cIAP1 stabilizes the cIAP1 dimer, promoting its auto-ubiquitylation and subsequent proteasomal degradation.[2][3][6] This degradation preferentially targets cIAP1 bound to TNF receptor-associated factor 2 (TRAF2) within the TNF receptor complex.[5][7]

Signaling Pathway Modulation

The degradation of cIAPs by Birinapant fundamentally alters cellular signaling in two key ways:

-

Inhibition of NF-κB Survival Pathway: In the absence of cIAPs, the canonical NF-κB pro-survival signaling pathway, often activated by TNF-α, is inhibited.[4][5]

-

Promotion of Apoptosis: The loss of cIAPs leads to the formation of a death-inducing signaling complex (DISC), also known as the "ripoptosome," which includes RIPK1 and Caspase-8.[5] This complex formation leads to the activation of Caspase-8 and the subsequent executioner caspases (e.g., Caspase-3), culminating in apoptosis.[4][5] This process effectively switches the cellular response to TNF-α from pro-survival to pro-apoptotic.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Birinapant, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preclinical data indicate TetraLogic’s Birinapant's broad activity in models of infectious disease | Drug Discovery News [drugdiscoverynews.com]

The Discovery and Synthesis of Birinapant: A Bivalent IAP Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Birinapant (formerly TL32711) is a potent, second-generation, bivalent peptidomimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It is a synthetic small molecule designed to antagonize the Inhibitor of Apoptosis (IAP) family of proteins, which are key regulators of apoptosis and are frequently overexpressed in cancer cells, contributing to tumor survival and chemotherapy resistance.[1][3] By mimicking the N-terminal tetrapeptide (AVPI) of SMAC, Birinapant binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby promoting programmed cell death.[4][5] Its bivalent structure allows it to effectively induce the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of apoptotic signaling pathways.[6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Birinapant.

Discovery and Rationale

The development of Birinapant was predicated on the understanding that cancer cells often evade apoptosis by dysregulating IAP proteins.[4] The endogenous protein SMAC/DIABLO, released from mitochondria during apoptosis, antagonizes IAPs by binding to their BIR domains through its N-terminal AVPI motif.[5][8] This interaction liberates caspases from IAP-mediated inhibition, allowing apoptosis to proceed.[1]

The rationale for developing a bivalent SMAC mimetic like Birinapant stemmed from several key observations:

-

Endogenous SMAC is a Dimer: The natural antagonist SMAC functions as a dimer, suggesting that a bivalent molecule could more effectively mimic its biological activity.[9]

-

Increased Potency and Selectivity: Multivalency has been shown to increase the potency and selectivity of ligands. The bivalent design of Birinapant was intended to enhance its binding affinity to IAPs.[6][9]

-

Induction of IAP Degradation: Early research revealed that SMAC mimetics could induce the autoubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2, a mechanism central to their pro-apoptotic effects.[6][9]

Birinapant was developed as a second-generation SMAC mimetic with an improved tolerability profile compared to first-generation compounds.[9][10] This improved profile was associated with a more selective affinity for different IAP proteins, particularly a reduced affinity for XIAP BIR3 and cIAP2 compared to cIAP1, which is thought to mitigate certain off-target effects.[9][11]

Chemical Synthesis

The synthesis of Birinapant (1) is a multi-step process that has been optimized for large-scale production to support clinical studies.[12] The core structure is a symmetric, bivalent molecule built around a central bi-indole scaffold.[4][13] The synthesis is convergent, enabling the rapid assembly of the final compound from key intermediates.

A detailed description of the process highlights the preparation of a key indole intermediate and its acid-mediated dimerization.[12] The synthesis involves the use of commercially available amino acid derivatives. Critical aspects of the process development included defining impurity specifications for starting materials to ensure the final drug substance achieved high chemical purity (>99 area%).[12] Challenges during the synthesis, such as partial defluorination during a deprotection step, were addressed by modifying the reaction conditions, for instance, by using HBr/HOAc instead of hydrogen-mediated removal of the Cbz protective group.[12] This robust process has been successfully used to prepare Birinapant on a multi-hundred-gram scale.[12]

Mechanism of Action

Birinapant exerts its anti-cancer effects through a multi-faceted mechanism centered on the degradation of cIAP1 and cIAP2.

-

Binding to IAPs and Degradation: Birinapant binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the single BIR domain of ML-IAP.[4][5] Binding to cIAP1 induces a conformational change that stabilizes the cIAP1 dimer and stimulates its E3 ubiquitin ligase activity.[9][14] This leads to the rapid autoubiquitylation of cIAP1 and its subsequent degradation by the proteasome.[6][15] Birinapant preferentially targets the TRAF2-associated pool of cIAP1 and cIAP2 for degradation.[4][5]

-

Inhibition of the Canonical NF-κB Pathway: In the absence of TNF-α stimulation, cIAP1/2 are components of the TNFR1 signaling complex and are essential for activating the pro-survival canonical NF-κB pathway. By inducing the degradation of cIAP1/2, Birinapant abrogates TNF-α-mediated NF-κB activation.[4][5]

-

Induction of Apoptosis: The degradation of cIAPs relieves the inhibition on caspase-8. This leads to the formation of a pro-apoptotic complex, sometimes called the "ripoptosome," containing RIPK1 and caspase-8.[4][5] This complex facilitates the auto-activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in apoptosis.[4][6]

-

Antagonism of XIAP: Birinapant also binds to the BIR3 domain of XIAP, preventing it from inhibiting the activity of caspase-9.[1][3] This action further promotes the apoptotic cascade initiated by both intrinsic and extrinsic pathways.

Data Presentation

Table 1: Binding Affinity of Birinapant to IAP BIR Domains

| IAP Protein | Binding Affinity (Ki, nM) |

| cIAP1 BIR3 | ~1[11] |

| cIAP2 BIR3 | 36[11] |

| XIAP BIR3 | 50 ± 23[11] |

| ML-IAP BIR | N/A |

Binding affinity was determined by fluorescence polarization assays, measuring the displacement of a fluorescently labeled peptide from the respective BIR domain.[9]

Table 2: In Vitro Cellular Activity of Birinapant

| Assay | Cell Line Panel | Activity Metric | Result |

| Single-Agent Cytotoxicity | 111 cancer cell lines | IC50 < 1 µM | 18/111 (16%) cell lines sensitive[4][11] |

| Combination Cytotoxicity | 111 cancer cell lines | Synergistic with TNF-α or TRAIL | ~60% of cell lines sensitive[4] |

| cIAP1 Degradation | Melanoma Xenografts | Time to maximal effect | Reduced to low levels at 3h post-dose[16] |

| HNSCC Cell Lines | IC50 | 0.5 nM to >1 µM[17] |

Table 3: Pharmacokinetic Properties of Birinapant (Clinical Data)

| Parameter | Value |

| Plasma Half-life | 30-35 hours[3] |

| Tumor Tissue Half-life | 52 hours[3] |

| Maximum Tolerated Dose (MTD) | 47 mg/m2[3] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for IAP Binding Affinity

-

Principle: This competitive binding assay measures the ability of a test compound (Birinapant) to displace a fluorescently labeled peptide probe from the BIR domain of an IAP protein. The displacement causes a decrease in the polarization of the emitted light, which is proportional to the binding affinity of the test compound.

-

Methodology:

-

Purified recombinant BIR domains (e.g., cIAP1-BIR3, XIAP-BIR3) are incubated with a fluorescently labeled peptide that binds to the SMAC binding groove (e.g., a-Abu-RPFK(5-FAM)-NH2).[4][13]

-

Increasing concentrations of Birinapant are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data are used to calculate the concentration of Birinapant required to displace 50% of the fluorescent probe (IC50), from which the inhibition constant (Ki) is derived.[9]

-

cIAP1/2 Degradation by Western Blot Analysis

-

Principle: This immunoassay is used to detect and quantify the levels of cIAP1 and cIAP2 proteins in cells following treatment with Birinapant.

-

Methodology:

-

Cancer cells are seeded in culture plates and treated with various concentrations of Birinapant or vehicle control for a specified time (e.g., 3-24 hours).[16]

-

Cells are harvested and lysed in a buffer containing protease inhibitors.

-

Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for cIAP1, cIAP2, and a loading control (e.g., GAPDH, Actin).[4]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The reduction in band intensity indicates protein degradation.[15]

-

Caspase Activity Assay

-

Principle: This assay quantifies the activity of key executioner caspases (caspase-3 and -7) as a measure of apoptosis induction.

-

Methodology:

-

Cells are treated with Birinapant, alone or in combination with TNF-α or TRAIL.

-

After the treatment period, cells are lysed.

-

The cell lysate is incubated with a luminogenic substrate specific for caspase-3/7 (e.g., a substrate containing the DEVD sequence).

-

Caspase cleavage of the substrate releases a luminescent signal.

-

The luminescence is measured with a luminometer and is directly proportional to the amount of active caspase-3/7 in the sample.

-

Visualizations

Birinapant Mechanism of Action

Caption: Birinapant induces cIAP degradation, blocking NF-κB and promoting apoptosis.

Experimental Workflow for Birinapant Evaluation

Caption: Workflow for assessing Birinapant's in vitro anti-cancer activity.

Concept of Bivalent IAP Antagonism

Caption: Birinapant's bivalent structure mimics the dimeric nature of endogenous SMAC.

Conclusion